REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:9]([OH:11])[CH3:10])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Cl:1][C:2]1[C:3]([C:9](=[O:11])[CH3:10])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)Cl)C(C)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
80.7 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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containing a magnetic stirring bar
|
Type
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CUSTOM
|
Details
|
was quenched with a saturated aqueous sodium bicarbonate solution (100 ml)
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc (3×200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of EtOAc and heptane as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)Cl)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |